Diisopropyl carbonate

Descripción

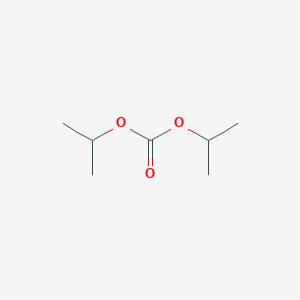

Structure

3D Structure

Propiedades

IUPAC Name |

dipropan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPVESVJOFYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871931 | |

| Record name | Dipropan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6482-34-4 | |

| Record name | Dipropan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diisopropyl Carbonate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound (DIPC). The information is intended for professionals in research, development, and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a carbonate ester characterized as a clear, colorless liquid with a mild, pleasant odor.[1] It is known for its low toxicity and is utilized as a solvent and reagent in various organic syntheses.[1] The compound is stable under normal conditions but should be stored away from strong oxidizing agents.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 146.18 g/mol | [2][3][4][5][6] |

| CAS Number | 6482-34-4 | [1][2][4][6] |

| Melting Point | <25 °C | [2] |

| Boiling Point | 147 °C | [2][5][6] |

| Density | 0.945 g/cm³ | [2][5][6] |

| Flash Point | 53 °C | [5] |

| Refractive Index | 1.525 | [5] |

| LogP | 1.95640 | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

Chemical Structure

This compound, with the IUPAC name dipropan-2-yl carbonate, is an ester of carbonic acid and isopropanol.[3][6] The structure consists of a central carbonate group (O=C(O-)₂) bonded to two isopropyl groups.

Caption: Molecular structure of this compound.

Applications in Research and Development

This compound serves multiple roles in chemical synthesis and industrial applications:

-

Solvent and Reagent: Its low volatility and good solvency make it a safer alternative to more hazardous solvents in various industrial processes.[1]

-

Pharmaceutical Synthesis: It is notably used in the synthesis of Huperizine A, a reversible alkaloid inhibitor of acetylcholinesterase (AChE) investigated as a potential therapeutic agent for Alzheimer's disease.[2][4][7] Huperizine A has been shown to reduce glutamate-induced cell death in primary cultures of embryonic rat brain tissues.[2][4][7]

-

Industrial Applications: DIPC is also utilized in the production of agrochemicals, plasticizers, coatings, and adhesives.[1]

Experimental Protocols and Reactivity

While specific, detailed protocols for the synthesis of this compound were not found in the provided search results, general methodologies for the synthesis of dialkyl carbonates can be adapted. One common industrial method is the alcoholysis of urea.

The following diagram illustrates a generalized workflow for synthesizing dialkyl carbonates, which would be applicable for this compound by using isopropanol.

Caption: Generalized workflow for dialkyl carbonate synthesis.

Reactivity Studies: Transesterification

Research has been conducted on the reactivity of various dialkyl carbonates, including this compound, in transesterification reactions. An experimental and computational study investigated the behavior of preferential leaving and entering groups in reactions with alcohols.[8]

Experimental Design for Reactivity Analysis: A typical experimental setup to study the reactivity involves reacting a synthesized dialkyl carbonate with an alcohol in the presence of a catalyst.

-

Materials:

-

Synthesized dialkyl or methyl alkyl carbonate

-

Ethanol (or other alcohol nucleophile)

-

Catalyst (e.g., Cs₂CO₃)

-

-

General Protocol:

-

A mixture of the carbonate and the alcohol is prepared in a suitable reaction vessel.

-

The catalyst is added to the mixture.

-

The reaction is allowed to proceed, often with stirring, for a specific duration (e.g., 10 minutes to 2 hours), until equilibrium is reached.[8]

-

The composition of the resulting mixture is analyzed to determine the conversion to the new carbonate (e.g., diethyl carbonate).[8]

-

The study concluded that the scale of leaving groups follows the trend: PhCH₂O⁻, MeO⁻ ≥ EtO⁻, CH₃(CH₂)₂O⁻, CH₃(CH₂)₇O⁻ > (CH₃)₂CHO⁻ > (CH₃)₃CO⁻.[8] This indicates that the isopropoxy group is a less effective leaving group than methoxy (B1213986) or ethoxy groups.[8]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

-

GHS Hazard Statements: H226, H315, H319, H335[3]

-

Precautionary Statements: P210 (Keep away from heat), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Proper personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources.

References

- 1. CAS 6482-34-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 6482-34-4 [m.chemicalbook.com]

- 3. This compound | C7H14O3 | CID 536818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:6482-34-4 | Chemsrc [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 6482-34-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Diisopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl carbonate (DPC) is a versatile chemical intermediate and solvent with growing importance in the pharmaceutical and fine chemical industries. Its favorable properties, including low toxicity and a high boiling point, make it an attractive alternative to more hazardous compounds. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, with a focus on transesterification and alcoholysis of urea (B33335) as phosgene-free routes. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of these methodologies.

Introduction

This compound ((CH₃)₂CHOC(O)OCH(CH₃)₂) is a dialkyl carbonate that serves as a key building block in organic synthesis. It finds applications as a solvent in various reactions and as a reagent in the production of pharmaceuticals and other specialty chemicals. The increasing demand for greener and safer chemical processes has driven the development of phosgene-free synthesis routes for carbonates, moving away from the hazardous use of phosgene (B1210022) gas. This guide will focus on these modern, safer methods for the preparation of high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: phosgene-based methods and phosgene-free methods. Due to the extreme toxicity of phosgene, this guide will detail the more contemporary and safer phosgene-free routes, which are predominantly based on transesterification and the alcoholysis of urea.

Transesterification of a Carbonate with Isopropanol (B130326)

Transesterification is a widely employed method for the synthesis of this compound. This reaction involves the exchange of an alkoxy group of a starting carbonate with the isopropoxy group from isopropanol. Common starting carbonates include dimethyl carbonate (DMC) and diethyl carbonate (DEC). The general reaction is depicted below:

Caption: Transesterification of a dialkyl carbonate with isopropanol.

This protocol describes a typical lab-scale synthesis of this compound from dimethyl carbonate and isopropanol using a Lewis acid catalyst.

Materials:

-

Dimethyl carbonate (DMC)

-

Isopropanol

-

Lewis acid catalyst (e.g., Titanium (IV) isopropoxide)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add dimethyl carbonate (1.0 mol) and an excess of isopropanol (3.0 mol).

-

With stirring, add the Lewis acid catalyst (e.g., 0.5 mol% of Titanium (IV) isopropoxide) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by gas chromatography (GC) by observing the formation of this compound and the disappearance of dimethyl carbonate.

-

After the reaction is complete, cool the mixture to room temperature.

-

The excess isopropanol and the methanol byproduct are removed by fractional distillation.

-

The remaining crude this compound is then purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reactants | Dimethyl Carbonate, Isopropanol |

| Catalyst | Titanium (IV) isopropoxide |

| Molar Ratio (Isopropanol:DMC) | 3:1 |

| Reaction Temperature | 85-90 °C |

| Reaction Time | 8-12 hours |

| Typical Yield | 85-95% |

| Purity (after distillation) | >99% |

Alcoholysis of Urea with Isopropanol

The alcoholysis of urea with isopropanol presents another environmentally friendly route to this compound. This method avoids the use of other carbonates as starting materials and instead utilizes readily available and inexpensive urea. The reaction proceeds in two steps, with the formation of an intermediate isopropyl carbamate, which then reacts with another molecule of isopropanol to yield this compound and ammonia (B1221849).

Caption: Two-step synthesis of DIPC via urea alcoholysis.

This protocol outlines a general procedure for the synthesis of this compound from urea and isopropanol using a metal oxide catalyst.

Materials:

-

Urea

-

Isopropanol

-

Zinc oxide (ZnO) catalyst

-

High-pressure autoclave reactor with a stirrer

-

Gas outlet for ammonia removal

Procedure:

-

Charge the autoclave reactor with urea (1.0 mol), isopropanol (5.0 mol), and zinc oxide catalyst (5 wt% of urea).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

-

Heat the reactor to 160-180 °C while stirring. The pressure will increase due to the formation of ammonia.

-

Maintain the reaction temperature for 6-10 hours. The ammonia gas generated is carefully vented through a scrubber system to drive the reaction forward. The reaction progress can be monitored by analyzing samples for the consumption of urea and the formation of this compound.

-

After the reaction, cool the reactor to room temperature and vent any remaining pressure.

-

Filter the reaction mixture to remove the solid catalyst.

-

The excess isopropanol is recovered by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reactants | Urea, Isopropanol |

| Catalyst | Zinc Oxide (ZnO) |

| Molar Ratio (Isopropanol:Urea) | 5:1 |

| Reaction Temperature | 160-180 °C |

| Reaction Time | 6-10 hours |

| Typical Yield | 70-85% |

| Purity (after distillation) | >99% |

Purification of this compound

The final purity of this compound is crucial for its application in the pharmaceutical and fine chemical industries. The primary method for purifying crude this compound is fractional vacuum distillation. Reactive distillation can also be employed to combine the synthesis and purification steps into a single process, offering potential economic and efficiency advantages.

Fractional Vacuum Distillation

Fractional vacuum distillation is used to separate this compound from unreacted starting materials, byproducts, and catalyst residues. Operating under reduced pressure lowers the boiling point of the compounds, preventing thermal decomposition of the product.

Caption: Workflow for fractional vacuum distillation.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Assemble the fractional vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Charge the round-bottom flask with the crude this compound.

-

Begin stirring and gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., 20-50 mmHg).

-

Gently heat the flask. The temperature at the distillation head should be monitored closely.

-

Collect the initial fraction (forerun), which will primarily consist of lower-boiling impurities such as residual isopropanol and methanol.

-

As the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

-

Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.

-

Stop the heating, and after the apparatus has cooled, slowly release the vacuum before collecting the purified this compound.

Boiling Point Data for this compound:

| Pressure (mmHg) | Boiling Point (°C) |

| 760 (Atmospheric) | ~168-170 |

| 100 | ~105-107 |

| 50 | ~88-90 |

| 20 | ~68-70 |

Reactive Distillation

Reactive distillation combines the chemical reaction and separation in a single unit. For the synthesis of this compound via transesterification, the reactants are fed into a distillation column that contains a catalytic packing. As the reaction proceeds, the more volatile byproduct (methanol or ethanol) is continuously removed from the top of the column, shifting the equilibrium towards the formation of the desired this compound, which is collected from the bottom of the column. This integrated process can lead to higher conversions and reduced energy consumption.

Caption: Schematic of a reactive distillation process.

Process Parameters for Reactive Distillation:

| Parameter | Typical Range |

| Catalyst | Solid acid or base catalyst packed in the column |

| Feed Location | Optimized based on reaction and separation zones |

| Reflux Ratio | 1:1 to 5:1 |

| Reboiler Temperature | 170-190 °C |

| Column Pressure | Atmospheric or slightly elevated |

| Conversion | >99% |

| Product Purity | >99.5% |

Conclusion

The synthesis and purification of this compound can be achieved through efficient and safe phosgene-free methods. Transesterification of dimethyl carbonate with isopropanol and the alcoholysis of urea are viable and scalable routes that produce high yields of the desired product. The purification of crude this compound is effectively accomplished by fractional vacuum distillation, which allows for the separation of impurities and the isolation of a high-purity final product. For industrial-scale production, reactive distillation offers a promising integrated approach to enhance process efficiency and reduce operational costs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

Diisopropyl Carbonate (CAS No. 6482-34-4): A Comprehensive Safety Guide for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper on the Safe Handling, Storage, and Disposal of Diisopropyl Carbonate

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 6482-34-4), tailored for researchers, scientists, and professionals in the field of drug development. This document synthesizes available data on the physicochemical properties, toxicological and ecotoxicological profiles, and appropriate safety measures. For data points where specific experimental values for this compound are unavailable, this guide presents information on structurally similar compounds and details the standardized experimental protocols for generating the necessary data.

Chemical Identification and Physicochemical Properties

This compound, with the CAS number 6482-34-4, is a carbonate ester characterized as a clear, colorless liquid with a mild odor.[1][2] It is utilized in various industrial applications, including as a solvent and a reagent in organic synthesis.[1][2] Its low volatility and good solvency make it a potential alternative to more hazardous solvents.[1][2]

| Property | Value | Source |

| CAS Number | 6482-34-4 | [3][4][5][6][7] |

| Molecular Formula | C7H14O3 | [3][7][8] |

| Molecular Weight | 146.18 g/mol | [3][8] |

| Synonyms | DIPC, Carbonic acid, bis(1-methylethyl) ester | [1][4] |

| Physical State | Colorless liquid/oil | [1][4] |

| Boiling Point | 147 °C | [4] |

| Flash Point | 53 °C | [4] |

| Density | 0.945 g/cm³ | [4] |

| Melting Point | No data available | [4] |

| Vapor Pressure | No data available | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) classification as provided by the European Chemicals Agency (ECHA) is summarized below.[8]

Caption: GHS Hazard Classification for this compound.

Toxicological Data

| Compound | Test Type | Species | Route | Value | Source |

| Dimethyl Carbonate | Acute Oral LD50 | Rat | Oral | 13.8 g/kg | [3] |

| Dipropyl Carbonate | Acute Oral LD50 | Mouse | Oral | 0.3 g/kg | [3] |

| Dipropyl Carbonate | Acute Oral LD50 | Rabbit | Oral | 3.2 g/kg | [3] |

| Dimethyl Carbonate | Acute Dermal LD50 | Rat | Dermal | >2.5 g/kg | [3] |

| Dipropyl Carbonate | Acute Dermal LD50 | Rat | Dermal | 0.98 g/kg | [3] |

| Dimethyl Carbonate | Acute Inhalation LC50 | Rat | Inhalation | 0.14 g/L (4h) | [3] |

Experimental Protocols for Toxicity Testing

For a comprehensive safety assessment, experimental determination of the toxicological properties of this compound is recommended. The following OECD guidelines provide standardized methodologies for these tests.

Caption: Recommended OECD guidelines for toxicological testing.

Ecotoxicological Data

There is a lack of specific ecotoxicological data for this compound regarding its effects on aquatic life.

Experimental Protocols for Ecotoxicity Testing

To assess the environmental impact of this compound, standardized ecotoxicity tests should be conducted. The following OECD guidelines are recommended for evaluating its effects on fish, daphnia, and algae.

Caption: Recommended OECD guidelines for ecotoxicity testing.

Fire and Explosion Hazard Data

This compound is a flammable liquid with a flash point of 53 °C.[4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

| Parameter | Value/Information |

| Flash Point | 53 °C (Closed Cup) |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam. |

| Unsuitable Extinguishing Media | Water jet may be ineffective. |

| Specific Hazards | Vapors are heavier than air and may spread along floors. Containers may explode when heated. |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2). |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize the risks associated with this compound. A risk assessment should be conducted before handling this chemical.

Handling and Storage

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use only in well-ventilated areas or under a chemical fume hood.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Avoid contact with strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][11] |

| Skin Protection | Wear flame-resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber).[1][11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator with an organic vapor cartridge. |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. |

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[5]

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. int-enviroguard.com [int-enviroguard.com]

- 2. CAS 6482-34-4: this compound | CymitQuimica [cymitquimica.com]

- 3. cir-safety.org [cir-safety.org]

- 4. cir-safety.org [cir-safety.org]

- 5. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

- 6. cir-safety.org [cir-safety.org]

- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 8. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. blog.storemasta.com.au [blog.storemasta.com.au]

Spectroscopic Profile of Diisopropyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diisopropyl carbonate (DIPC), a versatile organic compound utilized in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DIPC, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methine and methyl protons of the isopropyl groups.

| Proton Assignment | Chemical Shift (δ) in ppm (Predicted) | Multiplicity | Coupling Constant (J) in Hz (Predicted) |

| -CH(CH₃)₂ | 4.8 - 4.9 | Septet | ~6.3 |

| -CH(CH₃)₂ | 1.2 - 1.3 | Doublet | ~6.3 |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the carbonyl carbon, the methine carbon, and the methyl carbons of the isopropyl groups.

| Carbon Assignment | Chemical Shift (δ) in ppm (Predicted) |

| C=O (Carbonyl) | 154 - 155 |

| -CH(CH₃)₂ | 71 - 72 |

| -CH(CH₃)₂ | 21 - 22 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

-

The sample is gently agitated to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon environment. A wider spectral width (e.g., 0-220 ppm) is employed.[2]

-

The free induction decay (FID) is collected and Fourier transformed to generate the frequency-domain spectrum.

-

The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group.

| Vibrational Mode | Absorption Frequency (cm⁻¹) (Typical) | Intensity |

| C-H stretch (alkane) | 2980 - 2850 | Strong |

| C=O stretch (carbonate) | 1740 - 1725 | Strong |

| C-O stretch | 1260 - 1240 | Strong |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of neat this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

-

A second salt plate is carefully placed on top to create a thin liquid film between the two plates.[3][4]

Instrumentation and Data Acquisition:

-

The prepared salt plates are mounted in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.

-

A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The most abundant fragments are observed at m/z 43, 45, and 41.[6]

| m/z | Relative Intensity (Abundance) | Proposed Fragment Ion |

| 146 | Low | [C₇H₁₄O₃]⁺ (Molecular Ion) |

| 103 | Moderate | [M - C₃H₅]⁺ |

| 87 | Moderate | [M - C₃H₇O]⁺ |

| 59 | Moderate | [C₃H₇O]⁺ |

| 45 | High | [CO₂H]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI mass spectrometer can be rationalized through a series of cleavage reactions. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocol for GC-MS

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100-1000 µg/mL.

Instrumentation and Data Acquisition:

-

The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

A small volume of the sample solution (typically 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column) housed in a temperature-programmable oven.

-

The oven temperature is ramped to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 50°C and ramp to 250°C.

-

As this compound elutes from the GC column, it enters the MS ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum. The data is processed by a computer to identify the compound by comparing its mass spectrum to a library of known spectra (e.g., the NIST library).[6]

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Diisopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl carbonate (DIPC) is a versatile organic compound with applications as a solvent and a reagent in various industrial processes, including pharmaceutical and agrochemical synthesis. A thorough understanding of its thermodynamic properties and stability is crucial for process design, safety assessment, and optimization. This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and thermal stability of this compound. Due to a scarcity of direct experimental values in the published literature, this guide incorporates both the limited available data and a discussion of established experimental methodologies for the determination of these properties.

Introduction

This compound (DIPC), with the chemical formula C₇H₁₄O₃, is a carbonate ester characterized as a clear, colorless liquid with a mild odor. Its utility in organic synthesis and as a safer solvent alternative has prompted interest in its fundamental physicochemical properties. This document consolidates information regarding its thermodynamic parameters and stability profile, essential for its effective and safe application in research and development.

Thermodynamic Properties

A precise understanding of the thermodynamic properties of a substance is fundamental for chemical process engineering, including reaction design, purification, and safety analysis. The key thermodynamic properties of interest for this compound are its enthalpy of formation, standard molar entropy, heat capacity, and vapor pressure.

Enthalpy of Formation

Table 1: Reported Energy Change on Formation of this compound

| Property | Value (kJ mol⁻¹) | Source |

| Energy Change upon Formation | +9.6 | Computational Examination[1] (from initial search) |

Note: This value is from a computational study and should be considered an estimate. Experimental verification is recommended.

Standard Molar Entropy and Heat Capacity

The standard molar entropy (S°) quantifies the degree of randomness or disorder of a substance at a standard state. The heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance by a specific amount. No direct experimental data for the standard molar entropy or a detailed temperature-dependent heat capacity profile for this compound were found in the surveyed literature.

Vapor Pressure

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| CAS Number | 6482-34-4 |

| Appearance | Clear, colorless liquid |

| Odor | Mild, pleasant |

| Boiling Point | Not definitively reported |

| Solubility | Soluble in various organic solvents |

Stability of this compound

This compound is generally considered to be stable under normal storage and handling conditions. However, its thermal stability, particularly at elevated temperatures, is a critical parameter for its use in chemical reactions and processing.

Information on the thermal decomposition of pure this compound is limited. Studies on related compounds and mixtures suggest that decomposition at elevated temperatures is likely to occur. For instance, the thermal decomposition of LiPF₆ in this compound has been studied, indicating reactivity at higher temperatures, though this is specific to the mixture.

To definitively assess the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required. These techniques can determine the onset temperature of decomposition, the rate of mass loss, and the associated heat flow (endothermic or exothermic).

Experimental Protocols for Thermodynamic Property Determination

For researchers seeking to determine the thermodynamic properties of this compound experimentally, the following established methodologies are recommended.

Enthalpy of Formation: Combustion Calorimetry

Principle: This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during combustion is measured, and from this, the standard enthalpy of combustion (ΔHc°) is calculated. The standard enthalpy of formation can then be determined using Hess's Law, by combining the enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible inside a combustion bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a calorimeter containing a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water after combustion is recorded.

-

The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of this compound is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

-

The enthalpy of formation is then calculated using the following equation: ΔHf°(DIPC) = 7ΔHf°(CO₂, g) + 7ΔHf°(H₂O, l) - ΔHc°(DIPC)

Vapor Pressure: Transpiration Method

Principle: The transpiration method involves passing a stream of an inert gas at a known flow rate over a sample of the liquid at a constant temperature. The inert gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample over a specific time, the vapor pressure can be calculated.

Methodology:

-

A sample of this compound is placed in a thermostatically controlled saturator.

-

A stream of an inert gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled and measured flow rate.

-

The temperature of the saturator is maintained at the desired value.

-

The mass of the saturator is measured before and after the experiment to determine the mass of DIPC that has vaporized.

-

The volume of the inert gas passed through the saturator is measured.

-

Assuming the gas is saturated and behaves ideally, the partial pressure of the DIPC vapor (which is its vapor pressure at that temperature) can be calculated using the ideal gas law.

-

By repeating the measurement at different temperatures, a vapor pressure curve can be constructed.

Heat Capacity: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Methodology (ASTM E1269 - Three-Scan Method):

-

Baseline Scan: An empty sample pan and an empty reference pan are heated at a constant rate over the desired temperature range to obtain a baseline heat flow signal.

-

Sapphire Scan: A sapphire standard of known mass and heat capacity is placed in the sample pan, and the scan is repeated under the same conditions.

-

Sample Scan: The sapphire is replaced with a known mass of this compound, and the scan is performed again under identical conditions.

-

The heat capacity of the this compound at a given temperature is calculated by comparing the heat flow signals from the three scans using the known heat capacity of the sapphire standard.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties discussed.

Conclusion

This technical guide has summarized the currently available information on the thermodynamic properties and stability of this compound. It is evident that there is a significant gap in the experimentally determined quantitative data for this compound. The provided computational value for the energy change on formation serves as a useful estimate, but experimental validation is highly recommended for critical applications. The detailed experimental protocols for combustion calorimetry, the transpiration method, and differential scanning calorimetry offer a clear path for researchers to obtain the necessary thermodynamic data. A thorough characterization of the thermal stability of this compound using TGA and DSC is also essential for ensuring its safe handling and use in various chemical processes. Further research to populate the thermochemical database for this compound will be invaluable to the scientific and industrial communities that utilize this versatile compound.

References

Diisopropyl Carbonate: A Technical Guide to a Greener Solvent Alternative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative to adopt greener, more sustainable practices in the chemical and pharmaceutical industries has driven the search for alternatives to conventional volatile and often hazardous organic solvents. Diisopropyl carbonate (DIPC) is emerging as a compelling green solvent candidate, offering a favorable combination of low toxicity, good solvency, and a reduced environmental footprint.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, safety profile, potential synthesis routes, and applications, with a focus on its utility for researchers and professionals in drug development.

Introduction: The Need for Sustainable Solvents

Solvents are fundamental to a vast array of chemical processes, from organic synthesis and purification to the formulation of coatings and cleaning agents. However, many traditional solvents, such as dichloromethane, chloroform, and toluene, pose significant health, safety, and environmental risks.[3] The principles of green chemistry advocate for the use of safer solvents and auxiliaries to minimize these hazards.[4] Organic carbonates, a class of compounds that includes this compound, are recognized as promising green solvents due to their biodegradability, low toxicity, and derivation from sustainable feedstocks.[5][6] DIPC, a dialkyl carbonate, presents a viable alternative to more volatile and toxic organic solvents, offering a safer working environment due to its relatively low vapor pressure and mild odor.[1]

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6482-34-4 | [7][8] |

| Molecular Formula | C₇H₁₄O₃ | [7][8][9] |

| Molecular Weight | 146.18 g/mol | [8][9] |

| Appearance | Colorless liquid/oil | [2][10] |

| Density | 0.945 g/mL | [7][11] |

| Boiling Point | 147 °C | [7][11] |

| Flash Point | 53 °C | [7][11] |

| Refractive Index | 1.525 | [7] |

| LogP | 1.95640 | [7] |

| Storage Condition | 2-8°C, Sealed in dry environment |[7] |

This compound as a Green Solvent: A Comparative Overview

The "greenness" of a solvent is evaluated based on several factors, including its toxicity, environmental fate, and safety. DIPC exhibits favorable characteristics in these areas, particularly when compared to traditional solvents.

Table 2: Comparison of this compound with Common Solvents

| Property | This compound | Dichloromethane (DCM) | Acetone | Ethyl Acetate |

|---|---|---|---|---|

| Boiling Point (°C) | 147[7][11] | 39.6 | 56 | 77.1 |

| Density (g/mL) | 0.945[7][11] | 1.33 | 0.784 | 0.902 |

| Flash Point (°C) | 53[7][11] | N/A | -20 | -4 |

| Toxicity Profile | Low toxicity[1][2] | Suspected carcinogen | Low acute toxicity | Low acute toxicity |

| Environmental Fate | Expected to be biodegradable* | Persistent | Readily biodegradable | Readily biodegradable |

*Biodegradability is inferred from related dialkyl carbonates like dimethyl carbonate and diethyl carbonate, which are known to be biodegradable.[6][12][13]

Safety and Hazard Profile

While considered to have low toxicity, this compound is not without hazards.[1][2] It is a flammable liquid and vapor and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Table 3: Safety and Hazard Information for this compound

| Hazard Statement | GHS Code | Description | Source |

|---|---|---|---|

| Flammable liquid and vapor | H226 | Flammable liquids | [8] |

| Causes skin irritation | H315 | Skin corrosion/irritation | [8] |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation | [8] |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation |[8] |

Synthesis of this compound

Green synthesis routes are essential to the life cycle of a green solvent. While phosgene-based methods have been traditionally used for carbonates, modern, more environmentally friendly approaches are preferred.[6][14] A potential green synthesis for this compound involves the transesterification of a simpler dialkyl carbonate, like dimethyl carbonate (DMC), with isopropanol. This avoids the use of highly toxic phosgene.[15]

Caption: A potential green synthesis pathway for this compound via transesterification.

Applications in Research and Drug Development

This compound's favorable properties make it a versatile solvent and reagent in several industrial and research applications.[1]

-

Organic Synthesis: It serves as a solvent for a variety of organic reactions.[2][16] Its solvency power is suitable for dissolving a range of resins and pigments.[1]

-

Pharmaceutical Intermediate: DIPC is used as a chemical intermediate in the synthesis of pharmaceuticals.[1][16] Notably, it is employed in the synthesis of Huperizine A, a potential therapeutic agent for Alzheimer's disease.[9][10][17]

-

Coatings and Adhesives: In the coatings industry, DIPC can be used in formulations for paints and varnishes, where it helps dissolve resins and control drying times to improve film formation.[1][2]

-

Cleaning Agents: Its ability to dissolve organic residues without posing significant health or environmental risks makes it suitable for precision cleaning applications, such as in the electronics industry.[1]

Experimental Protocols: this compound in Extraction

The use of greener solvents in analytical sample preparation is a key area of research. Based on methodologies developed for the similar diethyl carbonate (DEC), DIPC can be proposed as an effective extraction solvent in techniques like dispersive liquid-liquid microextraction (DLLME).[12][18]

Hypothetical Protocol: DLLME for Extraction of Chlorophenols from Water

This protocol is adapted from established methods using diethyl carbonate.[12][18]

Objective: To extract chlorophenol contaminants from a water sample for subsequent analysis (e.g., by Gas Chromatography).

Materials:

-

This compound (DIPC) - Extraction solvent

-

Methanol - Disperser solvent

-

8 mL water sample

-

Potassium sulfate (B86663) (K₂SO₄)

-

Centrifuge

Methodology:

-

Sample Preparation: To an 8 mL aqueous sample, add K₂SO₄ to a final concentration of 7.5% (w/v) to increase the ionic strength and promote phase separation.

-

Solvent Mixture Preparation: Prepare a mixture containing 300 µL of this compound (extraction solvent) and 0.5 mL of methanol (disperser solvent).

-

Injection and Emulsion Formation: Rapidly inject the solvent mixture into the prepared water sample. A cloudy solution (emulsion) will form as fine droplets of DIPC are dispersed throughout the aqueous phase.

-

Extraction: The high surface area of the dispersed droplets facilitates the rapid extraction of chlorophenols from the water into the DIPC.

-

Phase Separation: Centrifuge the emulsion for 5-10 minutes at 4000 rpm. This will break the emulsion and sediment the DIPC phase at the bottom of the tube.

-

Analysis: Carefully collect the DIPC phase using a microsyringe and inject it into the analytical instrument (e.g., GC-MS) for quantification of the chlorophenols.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 6482-34-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]

- 4. ajrconline.org [ajrconline.org]

- 5. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00536A [pubs.rsc.org]

- 6. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:6482-34-4 | Chemsrc [chemsrc.com]

- 8. This compound | C7H14O3 | CID 536818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Diethyl carbonate as a green extraction solvent for chlorophenol determination with dispersive liquid–liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound | 6482-34-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 17. This compound | 6482-34-4 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Lithium Salts in Diisopropyl Carbonate and Analogous Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of lithium salts in diisopropyl carbonate (DIPC) and structurally similar organic carbonate solvents. While specific quantitative data for DIPC is scarce in publicly available literature, this document synthesizes findings from analogous solvents, primarily dimethyl carbonate (DMC), to offer a predictive framework and detailed experimental protocols for researchers.

Introduction to Lithium Salt Solubility in Carbonate Solvents

The solubility of lithium salts in aprotic organic solvents is a critical parameter in the development of electrolytes for lithium-ion batteries and other electrochemical applications. Organic carbonates are widely used due to their electrochemical stability and ability to dissolve a variety of lithium salts. This compound, with its branched alkyl chains, presents unique steric and electronic properties that influence its solvent capabilities. Understanding these factors is essential for formulating novel electrolyte systems.

Factors influencing the solubility of lithium salts in organic carbonates include:

-

Dielectric Constant: Solvents with higher dielectric constants are generally more effective at dissolving ionic compounds.

-

Molecular Shape and Size: The geometry of the solvent molecule can impact its ability to solvate lithium cations effectively.[1]

-

Lewis Acidity/Basicity: The interaction between the Lewis acidic lithium cation and Lewis basic sites on the solvent molecule is a key driver of dissolution.

-

Lattice Energy of the Salt: Salts with lower lattice energies are typically more soluble.

Quantitative Solubility of Lithium Salts in Analogous Carbonate Solvents

Table 1: Solubility of Various Lithium Salts in Dimethyl Carbonate (DMC)

| Lithium Salt | Molar Solubility (mol/L) in DMC | Reference |

| Lithium Methyl Carbonate | 9.6 x 10⁻⁴ | [2] |

| Lithium Ethyl Carbonate | - | [2] |

| Lithium Hydroxide | - | [2] |

| Lithium Fluoride | - | [2] |

| Lithium Oxalate | - | [2] |

| Lithium Carbonate | 9.0 x 10⁻⁵ | [2] |

Note: A dash (-) indicates that the relative solubility was discussed but a specific molarity was not provided in the source.

The general trend for the solubility of these salts in DMC is: Lithium Methyl Carbonate > Lithium Ethyl Carbonate > Lithium Hydroxide > Lithium Fluoride > Lithium Oxalate > Lithium Carbonate.[2] It has been observed that organic salts tend to be more soluble in DMC than inorganic salts.[2]

Table 2: Comparative Solubility of Common Lithium Salts Across Various Aprotic Solvents

| Lithium Salt | General Solubility Order in Non-Aqueous Solvents | Reference |

| LiNO₃ | Highest solubility among the tested salts in various solvents. | [3][4] |

| LiTFSI | High solubility in non-aqueous polar solvents. | [3][4] |

| LiBr | Moderate to high solubility. | [3][4] |

| LiCl | Moderate solubility. | [3][4] |

| LiPF₆ | High solubility in non-aqueous polar solvents. | [3][4][5] |

| LiF | Lowest solubility among the tested salts. | [3][4] |

The dissolving power of the solvents generally follows the order: ethanol (B145695) > DMSO > acetonitrile (B52724) > propylene (B89431) carbonate (PC) > dimethyl carbonate (DMC).[3][4][6]

Experimental Protocol for Determining Lithium Salt Solubility

The following is a generalized, detailed methodology for the gravimetric determination of lithium salt solubility in an organic carbonate solvent like this compound. This protocol is based on standard laboratory practices for solubility measurement.

Objective: To determine the saturation solubility of a given lithium salt in this compound at a specified temperature.

Materials:

-

Lithium salt (e.g., LiPF₆, LiBF₄, LiClO₄, LiTFSI)

-

This compound (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Glass vials with airtight seals

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Pipettes

-

Drying oven

Procedure:

-

Solvent and Salt Preparation:

-

Dry the lithium salt under vacuum at an appropriate temperature to remove any residual moisture.

-

Ensure the this compound is of high purity and anhydrous. Store over molecular sieves if necessary.

-

-

Sample Preparation (in an inert atmosphere, e.g., a glovebox):

-

Add an excess amount of the dried lithium salt to a pre-weighed glass vial.

-

Record the total mass of the vial and salt.

-

Add a known mass of this compound to the vial.

-

Seal the vial tightly to prevent solvent evaporation and atmospheric contamination.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The solution should have undissolved solid remaining at the bottom.

-

-

Sample Extraction:

-

After equilibration, allow the vial to sit undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

-

Solvent Evaporation:

-

Transfer the extracted supernatant to a pre-weighed, dry vial.

-

Record the mass of the vial and the saturated solution.

-

Evaporate the this compound from the solution in a drying oven at a temperature below the decomposition temperature of the salt.

-

-

Mass Determination and Calculation:

-

Once the solvent is fully evaporated, allow the vial containing the dried salt to cool to room temperature in a desiccator.

-

Weigh the vial and the dried salt.

-

Calculate the mass of the dissolved salt and the mass of the solvent in the extracted sample.

-

Express the solubility in desired units (e.g., g salt / 100 g solvent, mol/kg, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining lithium salt solubility.

Caption: Workflow for determining lithium salt solubility.

Predictive Discussion for this compound

Based on the properties of this compound and trends from analogous solvents, we can infer the following:

-

Steric Hindrance: The bulky isopropyl groups in DIPC may create steric hindrance, potentially lowering its ability to effectively solvate lithium ions compared to the less hindered methyl groups in DMC. This could lead to lower overall solubility for many lithium salts in DIPC.

-

Polarity: The polarity of DIPC is expected to be lower than that of smaller linear carbonates, which could also contribute to reduced solubility of ionic salts.

-

Salt-Specific Interactions: The specific anion of the lithium salt will play a significant role. Salts with larger, more charge-delocalized anions (e.g., TFSI⁻) may exhibit higher solubility in less polar solvents like DIPC compared to salts with small, hard anions (e.g., F⁻).

Further experimental investigation is required to confirm these hypotheses and to generate quantitative solubility data for lithium salts in this compound. The protocols and comparative data provided in this guide offer a solid foundation for such research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]

- 5. Lithium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Diisopropyl Carbonate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl carbonate (DIPC) is a versatile and increasingly vital organic compound with the chemical formula C7H14O3. As a carbonate ester, it presents as a clear, colorless liquid with a mild odor. In the landscape of modern organic synthesis, DIPC is gaining prominence as a safer, greener alternative to hazardous reagents like phosgene (B1210022) and its derivatives, as well as certain volatile organic solvents. Its low toxicity, favorable solvency, and distinct reactivity profile make it an invaluable tool for a range of organic transformations. This reagent finds application in the production of pharmaceuticals, agrochemicals, polymers, and as a plasticizer. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in key organic reactions, substantiated with quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its role in contemporary chemical synthesis.

Core Mechanisms of Action

The reactivity of this compound is centered on its electrophilic carbonyl carbon. This inherent electrophilicity makes it susceptible to attack by a variety of nucleophiles, facilitating the transfer of an isopropoxycarbonyl group or serving as a carbonyl donor. The specific reaction pathway and outcome can be finely tuned by the choice of nucleophile, catalyst, and reaction conditions. The principal mechanisms of action of DIPC are:

-

Carboxylation/Alkoxycarbonylation of Amines: Leading to the formation of carbamates.

-

Transesterification: Involving reactions with alcohols and phenols.

-

Carbonylation: Serving as a carbonyl source for the synthesis of ureas and other derivatives.

Carboxylation/Alkoxycarbonylation of Amines: The Formation of Carbamates

The reaction between this compound and primary or secondary amines is a cornerstone of modern, sustainable chemistry for the synthesis of N-isopropyl carbamates. This method circumvents the need for highly toxic reagents like phosgene and isocyanates.

Mechanism:

The synthesis of carbamates from DIPC and amines proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of DIPC. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, eliminating a molecule of isopropanol (B130326) to yield the corresponding carbamate (B1207046). This transformation can be promoted thermally or catalyzed by a base.

In base-catalyzed scenarios, the base deprotonates the amine, thereby increasing its nucleophilicity and accelerating the rate of the initial nucleophilic attack on the carbonate. The choice of a strong base can also lead to the in-situ generation of isopropoxide anions, which may participate in competing side reactions. It has been observed in studies of dialkyl carbonates that the nature of the leaving group (the alkoxide) is influenced by the presence of a catalyst versus a base. For sterically substantial carbonates such as DIPC, isopropoxide serves as a competent leaving group.

Quantitative Data:

The synthesis of carbamates from dialkyl carbonates and amines can achieve high yields, contingent on the specific substrates and reaction parameters. While extensive tabulated data for DIPC is less prevalent than for dimethyl carbonate (DMC), comparative analyses suggest that the steric hindrance of the isopropyl groups can modulate the reaction kinetics.

| Amine Substrate | Carbonate | Catalyst/Conditions | Product | Yield/Conversion |

| Primary Aromatic Amines | Dialkyl Carbonates | NaY faujasite, 130-160°C | Mono-N-alkyl anilines | 68-94% |

| Primary Aromatic Amines | Ethylene/Propylene Carbonate | Phosphonium Ionic Liquids, ≥140°C | bis-N-(2-hydroxyalkyl)anilines | High Conversion |

| Aliphatic/Aromatic Amines | Dimethyl Carbonate | Lewis/Brønsted Acids, 90-150°C | Carboxymethylation/Methylation Products | High Conversion & Selectivity |

| Primary/Secondary Aliphatic Amines | Dimethyl Carbonate | Ionic Liquids, 170°C | Alkyl Carbamates | Good Yield |

Experimental Protocol: General Procedure for Carbamate Synthesis

-

Apparatus Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.

-

Reactant Charging: The amine (1.0 equivalent) is dissolved in a suitable solvent such as toluene. If the amine is a liquid, the reaction can often be run neat. This compound (1.2–2.0 equivalents) is then added to the mixture.

-

Catalyst Introduction (Optional): For catalyzed reactions, a catalytic quantity (e.g., 5–10 mol%) of a base like potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced.

-

Reaction Execution: The reaction mixture is heated to reflux, typically between 80°C and 120°C. The progress of the reaction is monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Product Isolation (Work-up): Upon completion, the mixture is cooled to ambient temperature. If the carbamate product precipitates, it is isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by either recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.

Transesterification: Reactions with Alcohols and Phenols

This compound is a versatile reagent for transesterification reactions with a variety of alcohols and phenols, yielding new carbonate esters. These reactions are generally catalyzed by either an acid or a base.

Mechanism:

The fundamental step in the transesterification of DIPC is the nucleophilic attack of an alcohol or phenol (B47542) on the carbonyl carbon of the carbonate.

-

Base-Catalyzed Transesterification: In the presence of a strong base, the alcohol or phenol is deprotonated to form a more potent nucleophilic alkoxide or phenoxide. This species then attacks the carbonyl carbon of DIPC, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating an isopropoxide ion to form the new carbonate product and isopropanol.

-

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of DIPC is protonated, which enhances the electrophilicity of the carbonyl carbon. The alcohol or phenol then attacks this activated carbonyl, forming a tetrahedral intermediate. The final steps involve proton transfers and the elimination of isopropanol.

Quantitative Data:

The success of transesterification is highly dependent on the choice of catalyst and reaction conditions. For instance, in the synthesis of diphenyl carbonate from dimethyl carbonate and phenol, various catalytic systems have been explored, with phenol conversions reaching up to 53.5% with high selectivity. While specific, comprehensive data tables for DIPC are not as readily available, the underlying principles are analogous.

| Alcohol/Phenol | Carbonate | Catalyst | Conditions | Product | Yield/Conversion |

| Phenol | Dimethyl Carbonate | V₂O₅ | 1.6% catalyst, DMC/phenol 1.5:1, 9h | Methyl phenyl carbonate & Diphenyl carbonate | 42.0% phenol conversion |

| Phenol | Dimethyl Carbonate | TiO₂-RGO | Optimized conditions | Diphenyl carbonate | 53.5% phenol conversion |

| Glycerol (B35011) | Dimethyl Carbonate | 3.50Li-La₂O₃ | 85°C, 3h, glycerol/DMC 1:3 | Glycerol carbonate | 94.4% glycerol conversion |

Experimental Protocol: General Procedure for Transesterification

-

Apparatus Setup: A three-necked flask, previously flame-dried, is equipped with a magnetic stirrer, a thermometer, and a distillation head. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Charging: The alcohol or phenol (1.0 equivalent) and this compound (1.5–3.0 equivalents) are charged into the flask.

-

Catalyst Introduction: The catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide, or a solid-supported catalyst) is added to the reaction mixture.

-

Reaction Execution: The mixture is heated to a temperature that facilitates the removal of isopropanol by distillation, thereby driving the reaction equilibrium towards the products.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the rate of isopropanol distillation and by analyzing aliquots of the reaction mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Product Isolation (Work-up): Upon completion, the reaction mixture is cooled. If a heterogeneous catalyst was used, it is removed by filtration. Excess this compound and any solvent are removed by distillation under reduced pressure.

-

Purification: The crude product is purified by fractional distillation, recrystallization, or column chromatography.

Carbonylation: Synthesis of Ureas

This compound serves as a viable, safer substitute for phosgene in the synthesis of ureas from amines. This transformation generally requires more elevated temperatures compared to carbamate formation and may proceed via a carbamate intermediate.

Mechanism:

The synthesis of symmetrical ureas from a primary amine and DIPC is thought to occur in a two-step sequence. The first step involves the formation of a carbamate, as previously described. This carbamate intermediate can then undergo a subsequent reaction with a second molecule of the amine at higher temperatures. The amine attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate that collapses to eliminate isopropanol and yield the urea (B33335) product.

The synthesis of unsymmetrical ureas typically employs a one-pot, two-step strategy. A more reactive amine is initially reacted with DIPC to form the corresponding carbamate, followed by the addition of a second, different amine to the reaction mixture.

Quantitative Data:

The synthesis of ureas from dialkyl carbonates and amines generally necessitates more forcing conditions than carbamate synthesis. Nevertheless, good yields can be achieved, especially when the reaction is driven to completion by the removal of the alcohol byproduct.

| Amine 1 | Amine 2/Carbonyl Source | Conditions | Product | Yield |

| Primary Aliphatic Amine | CO₂ | Catalyst-free, solvent-free | Symmetrical Urea | Good |

| Amine | Isopropenyl Carbamate | - | Unsymmetrical Urea | High |

| Primary Amines | Ethylene Carbonate | Cs₂CO₃ catalyst | Symmetrical/Unsymmetrical Ureas | Excellent |

Experimental Protocol: General Procedure for Symmetrical Urea Synthesis

-

Apparatus Setup: A high-pressure reactor or a heavy-walled sealed tube is charged with the primary amine (1.0 equivalent) and this compound (0.6 equivalents).

-

Reaction Execution: The sealed vessel is heated to a high temperature, typically in the range of 150–200°C, for several hours. The internal pressure will increase due to the formation of isopropanol.

-

Product Isolation (Work-up): After cooling to room temperature, the reactor is carefully vented. The reaction mixture is then transferred to a suitable flask.

-

Purification: The urea product, which is often a solid, is purified by recrystallization from an appropriate solvent.

Conclusion

This compound has established itself as a reagent of significant utility in contemporary organic synthesis. It provides a safer and more environmentally conscious alternative to conventional carbonylation and alkoxycarbonylation agents. The core of its reactivity lies in the electrophilic nature of its carbonyl group, which allows for a diverse range of reactions with various nucleophiles. While the general mechanistic frameworks are well-understood, further research focused on generating detailed quantitative data and refining experimental protocols for a wider array of substrates will undoubtedly broaden its applicability in both academic research and industrial-scale synthesis. The ongoing development of novel catalytic systems for DIPC-mediated reactions is a key area that will continue to enhance its effectiveness and solidify its role in the advancement of green chemistry.

An In-Depth Technical Guide to the Physical Properties of Diisopropyl Carbonate Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl carbonate (DIPC) is an organic compound with the chemical formula C₇H₁₄O₃. It is a colorless liquid with a mild odor, classified as a carbonate ester. Due to its low toxicity and versatile solvent properties, DIPC is gaining increasing attention in various industrial and research applications, including as a solvent in organic synthesis and a reagent in the production of pharmaceuticals. This technical guide provides a comprehensive overview of the key physical properties of this compound liquid, complete with experimental methodologies and a logical workflow for its application in chemical synthesis.

Core Physical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling, process optimization, and application in research and development. The following tables summarize the key quantitative data available for DIPC.

General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Boiling Point | 147 °C | [3][4] |

| Melting Point | < -70 °C | [5] |

| Flash Point | 43 °C (109.4 °F) | [5] |

Density and Refractive Index

| Property | Value | Temperature | Reference |

| Density | 0.945 g/cm³ | 20 °C | [3][4] |

| Refractive Index | 1.393 | 20 °C | [4] |

Other Physicochemical Properties

| Property | Value | Temperature | Reference |

| Vapor Pressure | 1.3 kPa | 25 °C | [5] |

| Surface Tension | 24.5 mN/m (estimated) | 25 °C | [6] |

| Viscosity | Data not available | ||

| Heat of Vaporization | Data not available |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable application of chemical compounds. Below are detailed methodologies for key experiments used to measure the physical properties of organic liquids like this compound.

Determination of Boiling Point by Distillation

Objective: To determine the temperature at which a liquid transitions into a vapor at a given pressure.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is filled with this compound to approximately two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

-

Heating and Vaporization: The heating mantle is turned on, and the liquid is gradually heated. The temperature is monitored closely.

-

Boiling Point Measurement: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the vapor continuously condenses and drips into the receiving flask.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (1 atm) if necessary, using appropriate nomographs or equations.

Measurement of Density using a Pycnometer

Objective: To determine the mass per unit volume of the liquid.

Methodology:

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed accurately. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total weight is recorded. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, cleaned, and thoroughly dried. It is then filled with this compound at the same specific temperature.

-

Weighing: The pycnometer filled with the sample is weighed accurately.

-

Density Calculation: The density of the this compound is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Measurement of Surface Tension by the Pendant Drop Method